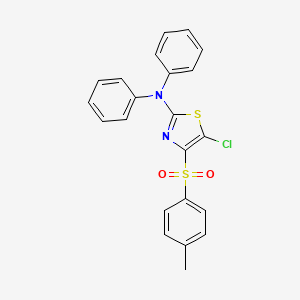

5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

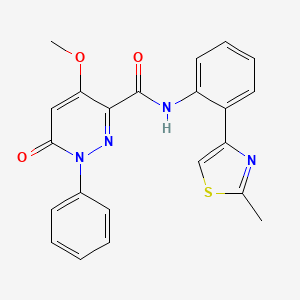

5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine is a chemical compound that has been investigated for various applications. It is also known as 5-CNAC . The molecular formula of this compound is C15H20ClNO4 and it has a molecular weight of 313.777 .

Synthesis Analysis

The synthesis of 5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine or similar compounds often involves complex chemical reactions. For instance, a study reported the synthesis of a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties via Kabachnik–Fields reaction in the presence of ionic liquid .Molecular Structure Analysis

The molecular structure of 5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine is characterized by the presence of a thiazole ring, which is a type of heterocyclic compound. The rotations of the phenyl rings in the range of 37–40 from the amine plane have been observed .Scientific Research Applications

Corrosion Inhibition

Thiazole derivatives have been investigated for their potential as corrosion inhibitors for metals. For instance, Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives to predict their performances as corrosion inhibitors of iron. Their theoretical findings were in good agreement with experimental results, suggesting that such compounds effectively protect metals from corrosion (Kaya et al., 2016).

Synthetic Chemistry

The synthesis and reactivity of thiazole and related derivatives have been a significant area of research. For example, Araki et al. (2009) explored the reactions of a 5-chloro-2,3-diphenyltetrazolium salt with amines, leading to the synthesis of 3-(phenylazo)-1,2,4-triazoles, which reveals the compound's utility in constructing complex organic structures (Araki et al., 2009).

Biological Activity

The biological evaluation of thiazole derivatives for their potential as anti-inflammatory agents and enzyme inhibitors has been an active field of research. Suh et al. (2012) examined N-aryl-4-aryl-1,3-thiazole-2-amine derivatives for their direct inhibition of 5-lipoxygenase, an enzyme involved in inflammatory diseases. Their findings indicated that these compounds show potent anti-inflammatory activity, highlighting the potential therapeutic applications of thiazole derivatives (Suh et al., 2012).

properties

IUPAC Name |

5-chloro-4-(4-methylphenyl)sulfonyl-N,N-diphenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O2S2/c1-16-12-14-19(15-13-16)29(26,27)21-20(23)28-22(24-21)25(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJRHFAEOWZZTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2945388.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2945392.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone](/img/structure/B2945393.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2945395.png)

![3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2945397.png)